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Compound of Interest

Compound Name:
1-Chloro-3-(3-

methylphenyl)propan-2-one

CAS No.: 24253-15-4

Cat. No.: B3118815

Get Quote

α-Chloroketones are a class of organic compounds characterized by a carbonyl group with a

chlorine atom on the adjacent (alpha) carbon. This arrangement of functional groups imparts a

unique reactivity profile, making them powerful building blocks in organic synthesis. The

electrophilic nature of the carbon bearing the chlorine atom, combined with the reactivity of the

carbonyl group, allows for a wide array of chemical transformations.

In the context of pharmaceutical development, α-chloroketones serve as key intermediates in

the synthesis of more complex molecules, including chiral epoxides, γ-diketones, and various

heterocyclic systems such as imidazoles.[1] Their strategic importance is underscored by their

role in the construction of pharmacologically active scaffolds and natural products.[1] This

guide focuses specifically on 1-Chloro-3-(m-tolyl)acetone, providing a detailed examination of

its chemical nature and synthetic accessibility.
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1-Chloro-3-(m-tolyl)acetone, also known as 1-chloro-3-(3-methylphenyl)propan-2-one,

possesses a distinct molecular architecture that dictates its reactivity. The structure features a

central acetone core, chlorinated at the C1 position and substituted with a meta-tolyl group at

the C3 position.

Diagram: Chemical Structure of 1-Chloro-3-(m-tolyl)acetone

Caption: Chemical structure of 1-Chloro-3-(m-tolyl)acetone.

Specific experimental data for 1-Chloro-3-(m-tolyl)acetone is not widely available in the

literature, likely due to its status as a synthetic intermediate rather than a commercial end-

product. However, we can predict its properties based on structurally similar compounds.

Table 1: Physicochemical Properties of 1-Chloro-3-(m-tolyl)acetone and Related Analogues
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Property
1-Chloro-3-(m-
tolyl)acetone
(Predicted)

1-chloro-3-
phenylacetone
[2]

Chloroacetone
[3][4]

1-(p-
Chlorophenyl)
acetone[5]

CAS Number Not assigned 937-38-2 78-95-5 5586-88-9

Molecular

Formula
C₁₀H₁₁ClO C₉H₉ClO C₃H₅ClO C₉H₉ClO

Molecular Weight 182.65 g/mol 168.62 g/mol 92.52 g/mol 168.62 g/mol

Appearance

Colorless to

yellow liquid

(predicted)

-
Colorless liquid,

turns amber[4]
-

Boiling Point
> 200 °C

(estimated)
- 119 °C 243 °C

Density
~1.1 g/cm³

(estimated)
- 1.123 g/cm³ 1.14 g/cm³

Solubility

Miscible with

common organic

solvents (e.g.,

ether,

chloroform);

slightly soluble in

water

(predicted).

-

Slightly soluble in

water; miscible

with alcohol,

ether,

chloroform.[3]

Water solubility:

7.04e-3 g/L

Synthesis Protocol: A Modern One-Step Approach
The synthesis of 1-chloro-3-arylacetone derivatives has been significantly advanced by a one-

step method utilizing a magnesium-enolate dianion intermediate.[1][6] This approach is

practical, scalable, and avoids the need for esterification of the starting arylacetic acid,

representing a significant process improvement.[1]

Expertise in Action: The core of this protocol is the generation of a magnesium-enolate dianion

from m-tolylacetic acid. Using a Grignard reagent (i-PrMgCl) in the presence of LiCl serves a

dual purpose: the first equivalent deprotonates the carboxylic acid, while the second
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deprotonates the α-carbon. The resulting dianion is a highly selective nucleophile. The choice

of N-methoxy-N-methylchloroacetamide as the electrophile is critical; it is highly reactive

towards the enolate, and the resulting intermediate readily collapses upon acidic workup to

yield the desired α-chloroketone. This method elegantly circumvents side reactions like SN2

displacement and Favorskii rearrangement.[1]

Diagram: Synthetic Workflow
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m-Tolylacetic Acid in THF

Add i-PrMgCl·LiCl (2.2 equiv)
-10 °C to 0 °C

Formation of Mg-Enolate Dianion

Add N-Methoxy-N-methyl-
chloroacetamide (1.1 equiv) at 0 °C

Nucleophilic Acyl Substitution

Quench with 1M HCl

Aqueous Workup & Extraction
(e.g., with EtOAc)

Purification
(Silica Gel Chromatography)

1-Chloro-3-(m-tolyl)acetone

Click to download full resolution via product page

Caption: One-step synthesis of 1-Chloro-3-(m-tolyl)acetone.
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Detailed Step-by-Step Methodology:
Materials:

m-Tolylacetic acid

Isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl, ~1.3 M in THF)

N-methoxy-N-methylchloroacetamide

Anhydrous Tetrahydrofuran (THF)

Hydrochloric Acid (1 M aqueous solution)

Ethyl acetate (EtOAc)

Brine (saturated aqueous NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:

Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a

magnetic stir bar, a thermometer, and a nitrogen inlet, add m-tolylacetic acid (1.0 equivalent).

Dissolution: Add anhydrous THF (approx. 0.2 M concentration relative to the acid). Stir the

mixture under a nitrogen atmosphere until all solids are dissolved.

Dianion Formation: Cool the solution to -10 °C using an appropriate cooling bath. Slowly add

i-PrMgCl·LiCl solution (2.2 equivalents) dropwise via syringe, ensuring the internal

temperature does not exceed 0 °C. Stir the resulting mixture at 0 °C for 1 hour.

Electrophile Addition: In a separate flask, prepare a solution of N-methoxy-N-

methylchloroacetamide (1.1 equivalents) in anhydrous THF. Add this solution dropwise to the

reaction mixture at 0 °C.
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Reaction: Allow the reaction to stir at 0 °C for an additional 2 hours. Monitor the reaction

progress by Thin Layer Chromatography (TLC).

Quench: Once the reaction is complete, slowly and carefully quench the reaction by adding 1

M HCl solution at 0 °C until the mixture becomes acidic (pH ~2).

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times

with ethyl acetate.

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium

bicarbonate solution and brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and

concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: Purify the resulting crude oil via flash column chromatography on silica gel to

yield the pure 1-Chloro-3-(m-tolyl)acetone.

Analytical Characterization (Predicted)
As no published spectra for 1-Chloro-3-(m-tolyl)acetone are available, this section provides a

predicted analytical profile based on its structure and data from analogous compounds. This

serves as a trustworthy guide for researchers synthesizing this compound for the first time.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (predicted, CDCl₃, 400 MHz):

δ ~7.0-7.3 ppm (m, 4H): Aromatic protons of the m-tolyl group. The meta-substitution

pattern will lead to a complex multiplet.

δ ~4.1 ppm (s, 2H): Methylene protons (CH₂) adjacent to the chlorine atom (Cl-CH₂-C=O).

This signal is expected to be a sharp singlet. For comparison, the corresponding protons

in chloroacetone appear at δ 4.13 ppm.[7]

δ ~3.8 ppm (s, 2H): Methylene protons (CH₂) adjacent to the aromatic ring (Ar-CH₂-C=O).
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δ ~2.35 ppm (s, 3H): Methyl protons (-CH₃) on the tolyl ring. Data from 2-Chloro-N-(m-

tolyl)acetamide shows this peak at δ 2.35 ppm.[8]

¹³C NMR (predicted, CDCl₃, 100 MHz):

δ ~200-205 ppm: Carbonyl carbon (C=O).

δ ~138-140 ppm: Quaternary aromatic carbon attached to the methyl group.

δ ~125-135 ppm: Aromatic carbons (CH).

δ ~48-52 ppm: Methylene carbon adjacent to the aromatic ring (Ar-CH₂).

δ ~45-48 ppm: Methylene carbon adjacent to the chlorine atom (Cl-CH₂).

δ ~21 ppm: Methyl carbon (-CH₃) of the tolyl group.

Mass Spectrometry (MS)
Electron Ionization (EI-MS): The mass spectrum is expected to show a molecular ion peak

(M⁺). A key feature will be the M+2 peak, which arises from the presence of the ³⁷Cl isotope.

The relative intensity of the M+2 peak should be approximately one-third that of the M⁺ peak

(³⁵Cl), which is a characteristic pattern for compounds containing a single chlorine atom.[9]

Predicted m/z values: M⁺ at 182, M+2 at 184.

Major Fragmentation Pathways: Expect fragmentation via loss of a chlorine radical (·Cl)

and cleavage alpha to the carbonyl group, leading to acylium ions.

Infrared (IR) Spectroscopy
Key Absorptions (predicted):

~1720-1740 cm⁻¹: A strong, sharp absorption corresponding to the C=O (carbonyl)

stretching vibration. The presence of the electronegative chlorine atom at the α-position

typically shifts this band to a higher wavenumber compared to a simple ketone.

~3000-3100 cm⁻¹: C-H stretching of the aromatic ring.
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~2850-2960 cm⁻¹: C-H stretching of the methylene and methyl groups.

~700-800 cm⁻¹: C-Cl stretching vibration.

Safety and Handling
Trustworthiness through Self-Validation: The protocols and safety information provided are

designed as a self-validating system. Adherence to these guidelines is paramount for ensuring

laboratory safety.

1-Chloro-3-(m-tolyl)acetone, as an α-chloroketone, should be handled with extreme caution.

While a specific Safety Data Sheet (SDS) is not available, the hazards can be inferred from

related compounds like chloroacetone, which is toxic, a lachrymator (tear-inducing), and

irritating to the skin and eyes.[3][4]

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile),

safety goggles or a face shield, and a laboratory coat.

Engineering Controls: All manipulations should be performed inside a certified chemical fume

hood to avoid inhalation of vapors.

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Keep the

container tightly closed when not in use.

First Aid:

Inhalation: Move the person to fresh air immediately.

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15

minutes and remove contaminated clothing.

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

Ingestion: Do NOT induce vomiting. Rinse mouth with water.

In all cases of exposure, seek immediate medical attention.
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Disposal: Dispose of waste in accordance with all applicable local, regional, and national

regulations for hazardous chemical waste.

Conclusion and Future Outlook
1-Chloro-3-(m-tolyl)acetone represents a valuable, albeit under-documented, synthetic

intermediate. The modern one-step synthesis from m-tolylacetic acid provides an efficient and

scalable route for its preparation, opening avenues for its use in drug discovery programs. Its

structural features allow for diverse chemical modifications, making it an attractive starting point

for building molecular complexity. This guide provides the foundational knowledge required for

its synthesis, characterization, and safe handling, empowering researchers to leverage its

synthetic potential in the development of novel therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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